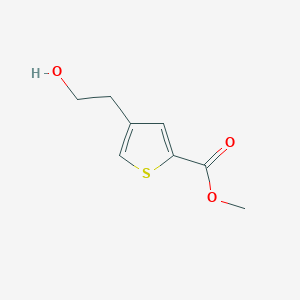

Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

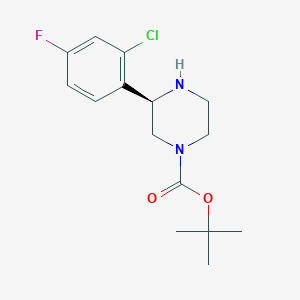

“Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C8H10O3S . It has a molecular weight of 186.23 .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate”, often involves heterocyclization of various substrates . Some common synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . For instance, the Gewald synthesis involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Wissenschaftliche Forschungsanwendungen

Organic Semiconductors

Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate: is a thiophene derivative, which is a critical component in the development of organic semiconductors . These materials are essential for creating flexible electronic devices. The thiophene ring’s ability to stabilize charge through resonance makes it an excellent choice for conducting polymers used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as effective corrosion inhibitors . The sulfur-containing ring structure of thiophene interacts with metal surfaces to form a protective layer, thereby preventing the metal from oxidizing and corroding. This application is particularly valuable in environments where metals are exposed to harsh chemicals or extreme conditions .

Pharmacological Properties

Thiophene derivatives exhibit a wide range of pharmacological properties . They have been identified as having anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate can be used as a precursor in synthesizing drugs that leverage these properties.

Material Science

In the field of material science , thiophene derivatives are utilized for their unique properties. They can be incorporated into polymers to enhance material strength, flexibility, and chemical resistance. This makes them suitable for a variety of applications, including coatings, sealants, and composite materials .

Synthesis of Biologically Active Compounds

The thiophene ring is a common motif in many biologically active compounds . It is often used in medicinal chemistry to improve the efficacy and selectivity of new drugs. Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate can be involved in the synthesis of such compounds, contributing to the development of new therapeutic agents .

Anti-Microbial and Antioxidant Agents

Recent studies have shown that thiophene derivatives can be synthesized to create compounds with anti-microbial and antioxidant properties . These compounds can be used in the treatment of infectious diseases and in the prevention of oxidative stress-related conditions.

Eigenschaften

IUPAC Name |

methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-11-8(10)7-4-6(2-3-9)5-12-7/h4-5,9H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZULKROWRXVUNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2-hydroxyethyl)thiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2950108.png)

![N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2950112.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-propyl-1H-pyrrole-2-sulfonamide](/img/structure/B2950117.png)

![N-[[4-(4-Hydroxypiperidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2950123.png)